Ibutilide - 122647-31-8

Ibutilide

Catalog Number: EVT-302102
CAS Number: 122647-31-8
Molecular Formula: C20H36N2O3S
Molecular Weight: 384.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ibutilide fumarate is a class III antiarrhythmic agent used in scientific research to study its effects on the electrical activity of the heart. [, ] It is known for its ability to prolong the repolarization phase of the cardiac action potential, primarily through its interaction with potassium channels. [, ] While primarily investigated for its impact on atrial arrhythmias, its effects on ventricular electrophysiology have also been a subject of scientific inquiry. [, , , , ]

Future Directions
  • Exploring combination therapies: Investigating the efficacy and safety of Ibutilide in combination with other antiarrhythmic drugs (e.g., flecainide) could potentially enhance cardioversion rates and long-term rhythm control for AF. []
Classification and Source

Ibutilide is classified as a class III antiarrhythmic agent according to the Vaughan-Williams classification system. It is primarily used for the treatment of atrial fibrillation and atrial flutter. The compound is derived from a series of chemical modifications aimed at enhancing its pharmacological properties, with its structural formula being N-(4-{4-[ethyl(heptyl)amino]-1-hydroxybutyl}phenyl)methanesulfonamide. The drug was approved by the United States Food and Drug Administration for intravenous use in converting acute atrial flutter and atrial fibrillation to normal sinus rhythm .

Synthesis Analysis

The synthesis of ibutilide involves several steps, utilizing benzeneamine as the starting material. A notable method described in patent literature involves the reaction of benzeneamine with methanesulfonyl chloride under specific conditions to yield ibutilide fumarate . The synthesis can be summarized as follows:

  1. Starting Material: Benzeneamine.
  2. Reagents: Methanesulfonyl chloride and anhydrous aluminum chloride as a catalyst.
  3. Solvent: Methylene dichloride.
  4. Reaction Conditions: Heating under reflux for 24 hours.
  5. Yield: The process can achieve yields up to 92% with appropriate purification methods such as column chromatography.

The synthesis is characterized by careful temperature control and the use of specific solvents to maximize yield and purity.

Molecular Structure Analysis

Ibutilide has a complex molecular structure characterized by its chemical formula C20H36N2O3SC_{20}H_{36}N_{2}O_{3}S and a molecular weight of approximately 384.576 g/mol . The structure includes:

  • A phenyl ring connected to an ethyl-heptyl amino group.
  • A hydroxyl butyl group that contributes to its activity.
  • A methanesulfonamide moiety which is crucial for its pharmacological effects.

The three-dimensional conformation plays a critical role in its interaction with ion channels in cardiac tissues, particularly potassium channels involved in cardiac repolarization .

Chemical Reactions Analysis

Ibutilide undergoes various chemical reactions within biological systems, primarily involving interactions with ion channels. It acts predominantly as a potassium channel blocker, affecting both inward sodium currents and outward potassium currents. This dual action leads to the prolongation of the cardiac action potential duration . Key reactions include:

  • Potassium Channel Blockade: Inhibiting delayed rectifier potassium currents (IKr), which prolongs repolarization.
  • Sodium Current Activation: Inducing a slow inward sodium current during early repolarization phases.

These interactions are critical for its antiarrhythmic effects, particularly in managing tachydysrhythmias.

Mechanism of Action

Ibutilide's mechanism of action is primarily through the blockade of potassium channels, which leads to an extension of phase 3 of the cardiac action potential. This results in increased refractoriness in both atrial and ventricular myocytes:

  1. Phase 0: Rapid depolarization occurs through sodium channel activation.
  2. Phase 1: Early repolarization is marked by potassium efflux.
  3. Phase 2: Calcium influx occurs via L-type calcium channels.
  4. Phase 3: Ibutilide blocks potassium channels (IKr), prolonging this phase and thus increasing refractoriness.
  5. Phase 4: The resting phase is maintained longer due to prolonged depolarization .

This mechanism not only aids in converting arrhythmias but also poses risks such as torsades de pointes due to prolonged QT intervals.

Physical and Chemical Properties Analysis

Ibutilide exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 384.576 g/mol.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Protein Binding: Approximately 40% protein-bound in plasma.
  • Half-Life: Ranges from 2 to 12 hours, with an average around 6 hours .

These properties influence its pharmacokinetics and therapeutic efficacy.

Applications

Ibutilide's primary application lies in cardiology, specifically for:

  • Acute Management of Atrial Fibrillation and Flutter: It is used intravenously for rapid conversion to sinus rhythm.
  • Alternative to Cardioversion: Ibutilide provides a pharmacological option for patients who may not be suitable candidates for electrical cardioversion .

Clinical studies have demonstrated its effectiveness compared to other antiarrhythmic agents like procainamide and sotalol, often showing superior efficacy in certain populations .

Chemical and Pharmacological Characterization of Ibutilide

Molecular Structure and Physicochemical Properties

Ibutilide fumarate (chemical name: N-{4-[4-(ethylheptylamino)-1-hydroxybutyl]phenyl}methanesulfonamide hemifumarate) is a class III antiarrhythmic agent with the molecular formula C₂₂H₃₈N₂O₅S and a molecular weight of 442.62 g/mol. The compound exists as a racemic mixture due to a single chiral center in its structure [3] [9]. Its free base form (ibutilide) has the formula C₂₀H₃₆N₂O₃S and a molecular weight of 384.58 g/mol [8]. Ibutilide fumarate presents as a white to off-white powder with high aqueous solubility (>100 mg/mL at pH ≤7) [9]. The structural backbone consists of:

  • A methanesulfonamide group linked to a phenyl ring
  • A hydroxybutyl chain with a tertiary amine moiety (ethylheptylamino group) [6] [9]

Electrophysiologically, ibutilide exerts effects at nanomolar concentrations by activating slow inward sodium currents (rather than solely blocking potassium channels like other class III agents). This unique action delays repolarization by prolonging phase 3 of the cardiac action potential [9]. The drug demonstrates minimal protein binding (approximately 40%) and a large volume of distribution (11 L/kg), indicating extensive tissue penetration [1] [9].

Table 1: Key Physicochemical Properties of Ibutilide

PropertyCharacteristic
Molecular Formula (base)C₂₀H₃₆N₂O₃S
Molecular Weight (base)384.58 g/mol
Chiral Centers1 (racemate)
Aqueous Solubility>100 mg/mL (pH ≤7)
Protein Binding~40%
Primary MechanismSlow inward Na⁺ current activation

Synthesis Pathways and Derivatives

Ibutilide is administered as the hemifumarate salt to enhance stability and solubility. The synthesis involves complex organic reactions to construct its asymmetric carbon backbone, though detailed industrial synthesis protocols are proprietary [9]. Metabolic pathways have been extensively characterized: hepatic metabolism via cytochrome P450-dependent ω-oxidation of the heptyl side chain generates eight metabolites, followed by sequential β-oxidation [6] [8] [9].

Of these metabolites, only the ω-hydroxy derivative exhibits class III antiarrhythmic activity. However, plasma concentrations of this active metabolite remain below 10% of the parent compound, indicating ibutilide itself drives the primary pharmacological effect [3] [9]. The metabolism occurs via non-CYP3A4/non-CYP2D6 pathways, reducing risks of common pharmacokinetic interactions [8] [9]. No clinically significant derivatives or structural analogs have been commercialized, though research continues on optimizing its metabolic stability.

Table 2: Metabolic Profile of Ibutilide

Metabolic ProcessOutcome
Primary Metabolic RouteHepatic ω-oxidation → β-oxidation
Cytochrome P450 IsoformsNon-CYP3A4/2D6 (unspecified)
Number of Metabolites8 detected
Active Metaboliteω-hydroxy ibutilide
Activity of Active Metabolite<10% of parent compound potency

Classification Within the Vaughan-Williams Antiarrhythmic System

Ibutilide is classified as a pure class III antiarrhythmic under the Vaughan-Williams system due to its primary action of prolonging repolarization by blocking cardiac potassium channels and activating slow sodium currents [1] [6]. Specifically, it inhibits the rapid delayed rectifier potassium current (I꜀ᵣ) and activates a slow, delayed inward sodium current during repolarization phases [1] [6] [9]. This dual mechanism extends action potential duration (APD) and increases effective refractory periods (ERP) in atrial and ventricular tissues [6] [10].

Unlike multi-channel blockers like amiodarone, ibutilide exhibits minimal effects on:

  • Sodium channels (no significant QRS widening)
  • Calcium channels (no negative inotropy)
  • Beta-adrenergic receptors (no heart rate reduction) [6] [10]

Electrocardiographically, ibutilide predominantly prolongs the QT interval as a surrogate marker of APD extension [1] [9]. Its class III effects show reverse use-dependence: greater APD prolongation at slower heart rates, a characteristic shared with other potassium channel blockers [4] [6]. This distinguishes it from hybrid agents like sotalol (combined class II/III activity) and amiodarone (multiclass effects) [10].

Table 3: Vaughan-Williams Classification Context

FeatureIbutilideAmiodarone (Multiclass)
Primary ClassIIIIII (with I, II, IV effects)
K⁺ Channel BlockadeI꜀ᵣ blockadeIₖᵣ, Iₖₛ, Iₜₒ blockade
Na⁺ Channel EffectSlow inward current activationBlockade (class I)
β-adrenergic EffectNoneBlockade (class II)
Ca²⁺ Channel EffectNoneBlockade (class IV)
Reverse Use-DependencePresentMinimally present

Properties

CAS Number

122647-31-8

Product Name

Ibutilide

IUPAC Name

N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide

Molecular Formula

C20H36N2O3S

Molecular Weight

384.6 g/mol

InChI

InChI=1S/C20H36N2O3S/c1-4-6-7-8-9-16-22(5-2)17-10-11-20(23)18-12-14-19(15-13-18)21-26(3,24)25/h12-15,20-21,23H,4-11,16-17H2,1-3H3

InChI Key

ALOBUEHUHMBRLE-UHFFFAOYSA-N

SMILES

CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O

Solubility

MW: 885.23. Crystals from acetone, mp 117-119 °C.; UV max (95% ethanol): 228, 267 nm (epsilon 16670, 894); solubility: (mg/mL): aqueous >100 (pH less than or equal to 7) /Ibutilide fumarate/
4.73e-03 g/L

Synonyms

Corvert
ibutilide
ibutilide fumarate
ibutilide, (+)-isomer
ibutilide, (+-)-isomer
ibutilide, (-)-isomer
ibutilide, fumarate salt (2:1), (+)-isomer
ibutilide, fumarate salt (2:1), (+-)-isomer
N-(4-(4-(ethylheptylamino)-1-hydroxybutyl)phenyl)methanesulfonamide
U-70226E
U-82208E
U-82209E
U82208E
U82209E

Canonical SMILES

CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.